molecular formula C17H16N2O2S B280881 N-benzyl-N-methyl-8-quinolinesulfonamide

N-benzyl-N-methyl-8-quinolinesulfonamide

Cat. No. B280881
M. Wt: 312.4 g/mol
InChI Key: ISDRGWLCNUJTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-N-methyl-8-quinolinesulfonamide is a chemical compound that has been studied extensively in the field of medicinal chemistry. It has been found to have a wide range of potential applications, including as an anti-cancer agent, an anti-inflammatory agent, and a potential treatment for Alzheimer's disease. In

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-8-quinolinesulfonamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as carbonic anhydrase and topoisomerase, which are involved in various cellular processes. This inhibition can lead to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-8-quinolinesulfonamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and potentially improve cognitive function in Alzheimer's disease patients.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-N-methyl-8-quinolinesulfonamide is its potential as a treatment for cancer and other diseases. However, there are also limitations to its use in lab experiments. For example, it can be difficult to obtain and purify N-benzyl-N-methyl-8-quinolinesulfonamide, which can make it challenging to conduct experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of future directions for research on N-benzyl-N-methyl-8-quinolinesulfonamide. One potential area of study is its use as a treatment for Alzheimer's disease. Studies have shown that N-benzyl-N-methyl-8-quinolinesulfonamide can potentially improve cognitive function in Alzheimer's disease patients, and further research is needed to determine its effectiveness as a treatment.
Another potential area of research is the use of N-benzyl-N-methyl-8-quinolinesulfonamide as an anti-inflammatory agent. Studies have shown that it can reduce inflammation, and further research is needed to determine its potential as a treatment for various inflammatory diseases.
Conclusion:
N-benzyl-N-methyl-8-quinolinesulfonamide is a chemical compound that has shown promise as a potential treatment for cancer, Alzheimer's disease, and inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications. However, its potential as a treatment for various diseases makes it an important area of study in the field of medicinal chemistry.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-8-quinolinesulfonamide can be achieved through a multi-step process. The first step involves the reaction of 8-hydroxyquinoline with benzyl chloride to form 8-benzylquinoline. This is followed by the reaction of 8-benzylquinoline with methylamine to form N-benzyl-N-methyl-8-quinolineamine. The final step involves the reaction of N-benzyl-N-methyl-8-quinolineamine with sulfonic acid to form N-benzyl-N-methyl-8-quinolinesulfonamide.

Scientific Research Applications

N-benzyl-N-methyl-8-quinolinesulfonamide has been the subject of numerous scientific studies due to its potential medicinal properties. One of the most promising applications of N-benzyl-N-methyl-8-quinolinesulfonamide is as an anti-cancer agent. Studies have shown that N-benzyl-N-methyl-8-quinolinesulfonamide can induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for various types of cancer.

properties

Molecular Formula

C17H16N2O2S

Molecular Weight

312.4 g/mol

IUPAC Name

N-benzyl-N-methylquinoline-8-sulfonamide

InChI

InChI=1S/C17H16N2O2S/c1-19(13-14-7-3-2-4-8-14)22(20,21)16-11-5-9-15-10-6-12-18-17(15)16/h2-12H,13H2,1H3

InChI Key

ISDRGWLCNUJTAI-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

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